molecular formula C32H45O4P B2962043 2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol CAS No. 2416226-68-9

2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol

Cat. No. B2962043
CAS RN: 2416226-68-9
M. Wt: 524.682
InChI Key: CHOYNURMAGXWEY-WLFXDIPCSA-N
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Description

2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C32H45O4P and its molecular weight is 524.682. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds emphasizes the synthesis of complex molecules and their structural characterization. For example, studies have detailed the synthesis of new oxidovanadium(V) complexes, highlighting the structural features of these compounds and the occurrence of supramolecular assemblies supported by hydrogen bonding (D. Back et al., 2012). Such research is foundational for understanding the chemical and physical properties of novel compounds, potentially including the one .

Reactivity and Functionalization

The reactivity of compounds containing tert-butyl groups and their functionalization is a significant area of research. Studies have shown how aryl radical cyclization with alkynes followed by tandem carboxylation can be mediated by compounds with tert-butyl groups, leading to the synthesis of complex molecular structures (Asahi Katayama et al., 2016). This type of research demonstrates the potential for creating highly functionalized molecules for various applications.

Antioxidant Properties

The investigation into the antioxidant properties of compounds with specific structural features, such as those related to the compound , reveals their potential application in developing novel antioxidants. For instance, the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and their evaluation for antioxidant activity highlight the potential of these compounds in medicinal chemistry (R. M. Shakir et al., 2014).

Applications in Catalysis and Material Science

Research on related compounds also extends to their applications in catalysis and material science. The development of metal-free oxidative functionalization of C(sp3)-H bonds adjacent to nitrogen and intramolecular aromatic cyclization showcases the utility of these compounds in synthetic chemistry and catalysis (H. Fang et al., 2015).

properties

IUPAC Name

2-[(2S,3S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOYNURMAGXWEY-WLFXDIPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol

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